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Compound of Interest

Compound Name: 3-Nitro-2-butanol

Cat. No.: B147359 Get Quote

This technical guide provides a comprehensive overview of 3-nitrobutan-2-ol, a significant nitro

alcohol in organic synthesis and biochemical research. The document is intended for

researchers, scientists, and professionals in drug development, offering detailed information on

its chemical properties, synthesis, and reactivity.

Chemical and Physical Properties
3-nitrobutan-2-ol is a chiral organic compound featuring both a nitro group and a hydroxyl

group. Its systematic IUPAC name is 3-nitrobutan-2-ol.[1][2][3] It is a liquid at room temperature

and possesses distinct physical and chemical characteristics summarized in the table below.
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Property Value

IUPAC Name 3-nitrobutan-2-ol

CAS Number 6270-16-2

Molecular Formula C4H9NO3

Molecular Weight 119.12 g/mol [1][4][5][6]

Appearance Liquid[4]

Boiling Point 55 °C at 0.5 mmHg[4][5][7]

Density 1.1 g/mL at 25 °C[4][5][7]

Refractive Index n20/D 1.441 (lit.)[4][5][7]

SMILES CC(C(C)O)--INVALID-LINK--[O-][1]

InChI
1S/C4H9NO3/c1-3(4(2)6)5(7)8/h3-4,6H,1-

2H3[1][4][7]

InChIKey OJVOGABFNZDOOZ-UHFFFAOYSA-N[1][4]

Synthesis of 3-nitrobutan-2-ol
The synthesis of 3-nitrobutan-2-ol can be achieved through several routes, most notably via the

nitration of 2-butanol or the Henry (nitroaldol) reaction.

This method involves the direct nitration of 2-butanol using a nitrating agent, typically a mixture

of concentrated nitric acid and sulfuric acid.[1][8] The reaction is performed at low temperatures

to control the exothermic nature of the reaction and minimize the formation of byproducts.[1]

Experimental Protocol:

Preparation: A reaction vessel equipped with a stirrer, thermometer, and dropping funnel is

cooled in an ice-salt bath.

Reagents: 2-butanol is slowly added to a pre-cooled mixture of concentrated nitric acid and

concentrated sulfuric acid while maintaining a low temperature.
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Reaction: The mixture is stirred for a specified period, allowing the electrophilic nitronium ion

(NO₂⁺), generated in situ from the acid mixture, to attack the 2-butanol molecule.

Work-up: The reaction mixture is then carefully poured over crushed ice, and the product is

extracted with a suitable organic solvent.

Purification: The organic layer is washed, dried, and the solvent is removed under reduced

pressure. The crude product is then purified by fractional distillation.

Synthesis of 3-nitrobutan-2-ol via nitration.

The Henry reaction provides an alternative and often more controlled method for synthesizing

β-nitro alcohols like 3-nitrobutan-2-ol.[8] This reaction involves the base-catalyzed

condensation of a nitroalkane with an aldehyde or ketone.[8] For the synthesis of 3-nitrobutan-

2-ol, nitroethane is reacted with acetaldehyde.

Experimental Protocol:

Preparation: A reaction flask is charged with nitroethane and a suitable solvent.

Base Addition: A catalytic amount of a base (e.g., a tertiary amine or an inorganic base) is

added to the mixture.

Aldehyde Addition: Acetaldehyde is added dropwise to the reaction mixture at a controlled

temperature.

Reaction: The mixture is stirred until the reaction is complete, monitored by techniques such

as thin-layer chromatography (TLC).

Work-up: The reaction is quenched by the addition of a weak acid. The product is then

extracted with an organic solvent.

Purification: The combined organic extracts are washed, dried, and concentrated. The final

product is purified by column chromatography or distillation.

Synthesis of 3-nitrobutan-2-ol via the Henry reaction.

Chemical Reactivity
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3-nitrobutan-2-ol exhibits reactivity characteristic of both alcohols and nitro compounds.

The nitro group in 3-nitrobutan-2-ol can be reduced to an amino group, yielding 3-amino-2-

butanol.[1] This transformation is typically achieved using various reducing agents, such as

catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid combinations (e.g., Sn/HCl).

Experimental Protocol (Catalytic Hydrogenation):

Setup: 3-nitrobutan-2-ol is dissolved in a suitable solvent (e.g., ethanol or methanol) in a

hydrogenation vessel.

Catalyst: A catalytic amount of palladium on carbon (Pd-C) is added to the solution.

Hydrogenation: The vessel is purged with hydrogen gas and then pressurized. The reaction

mixture is stirred vigorously under a hydrogen atmosphere until the uptake of hydrogen

ceases.

Filtration: The catalyst is removed by filtration through a pad of celite.

Isolation: The solvent is evaporated under reduced pressure to yield the crude 3-amino-2-

butanol, which can be further purified if necessary.

Reduction of 3-nitrobutan-2-ol to 3-amino-2-butanol.

The hydroxyl group of 3-nitrobutan-2-ol can undergo esterification with carboxylic acids or their

derivatives (e.g., acid chlorides or anhydrides) to form the corresponding esters.[1] This

reaction is typically catalyzed by an acid.

Experimental Protocol (Fischer Esterification):

Mixing: 3-nitrobutan-2-ol and a carboxylic acid are mixed in a round-bottom flask, often with

an excess of the alcohol.

Catalyst: A catalytic amount of a strong acid, such as sulfuric acid, is added.

Heating: The reaction mixture is heated to reflux to drive the equilibrium towards the ester

product. Water produced during the reaction can be removed using a Dean-Stark apparatus.
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Work-up: After cooling, the mixture is diluted with water and the ester is extracted with an

organic solvent.

Purification: The organic layer is washed with a basic solution to remove unreacted acid,

then with water, and finally dried. The solvent is removed to yield the ester, which can be

purified by distillation.

Spectroscopic Data
The structure of 3-nitrobutan-2-ol can be confirmed by various spectroscopic methods. While

specific spectra are not provided here, typical spectral features can be predicted.

Spectroscopic data for 3-nitrobutan-2-ol, including IR, 1H NMR, 13C NMR, and mass spectra,

are available in various chemical databases.[3][9]

Infrared (IR) Spectroscopy: Expected to show a broad absorption band for the O-H stretch of

the alcohol group (around 3300-3500 cm⁻¹) and strong asymmetric and symmetric stretching

bands for the nitro group (around 1550 cm⁻¹ and 1370 cm⁻¹, respectively).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR spectra will show

signals corresponding to the four distinct carbon environments and the associated protons in

the molecule.

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to its

molecular weight, along with characteristic fragmentation patterns.

Applications in Research
3-nitrobutan-2-ol serves as a valuable substrate in biochemical studies. It has been utilized to

investigate the mechanism of enzymes such as nitroalkane oxidase from Fusarium oxysporum.

[4][5] Additionally, it has been employed in studies of drug metabolism to understand the

oxidation of certain compounds in liver microsomes.[4][7]

Safety and Handling
3-nitrobutan-2-ol is classified as a hazardous substance. It is known to cause skin and serious

eye irritation and may cause respiratory irritation.[3] Appropriate personal protective equipment
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(PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this

chemical.[1] All work should be conducted in a well-ventilated fume hood.[1]

Hazard Statement Description

H315 Causes skin irritation

H319 Causes serious eye irritation

H335 May cause respiratory irritation

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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